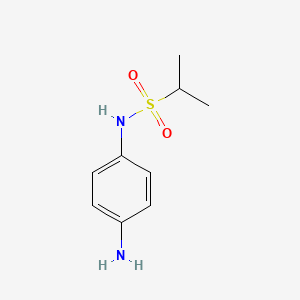

N-(4-aminophenyl)propane-2-sulfonamide

Description

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-(4-aminophenyl)propane-2-sulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |

InChI Key |

XIERNSNQOIMVJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Conformation and Bonding

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations:

Dihedral Angles: The para-aminophenyl group in Compound I reduces steric hindrance, leading to a smaller dihedral angle (45.86°) compared to Compound II (86.1°), which has a bulkier nitro group . Meta-substituted benzothiazole-linked sulfonamides exhibit variable dihedral angles depending on substituent positions .

Torsion Angles: Electron-withdrawing groups (e.g., –NO₂ in Compound II) slightly decrease torsion angles, while electron-donating groups (e.g., –CH₃ in Compound III) induce negative torsion angles .

Hydrogen Bonding :

Pharmacological and Functional Comparisons

Key Observations:

Anticonvulsant Potential: Benzothiazole-linked sulfonamides demonstrated anticonvulsant activity in computational and experimental models, attributed to enhanced bioavailability and receptor interactions . No such data are reported for Compound I or propane-2-sulfonamide derivatives.

Sensor Applications: Aryldiazonium films incorporating sulfonamides (e.g., 3-((4-aminophenyl)-dimethylammonio)propane-1-sulfonate) show stability in electrochemical biosensors, comparable to thiol-based systems .

Q & A

Q. What are the standard synthetic routes for N-(4-aminophenyl)propane-2-sulfonamide, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via nucleophilic substitution between propane-2-sulfonyl chloride and 4-aminophenylamine. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine under controlled pH (neutral to slightly basic) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while aqueous workup removes unreacted starting materials .

- Temperature : Room temperature or mild heating (40–60°C) to balance reaction rate and decomposition risks. Purity optimization involves recrystallization (ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Signals for the aminophenyl group (δ 6.5–7.0 ppm, aromatic protons) and sulfonamide NH (δ ~5.5 ppm, broad singlet). Propane-2-sulfonamide’s methyl groups appear as a doublet (δ 1.3–1.5 ppm) split by coupling with the sulfonyl-attached CH .

- ¹³C NMR : Distinct peaks for sulfonamide sulfur-bound carbon (δ ~55 ppm) and aromatic carbons (δ 115–130 ppm) .

- IR : Stretching vibrations for sulfonamide S=O (1150–1350 cm⁻¹) and N–H (3300–3450 cm⁻¹) .

Q. What are the common chemical reactions of this compound, and how do steric effects influence reactivity?

- Electrophilic substitution : The para-aminophenyl group directs electrophiles (e.g., nitration, halogenation) to the aromatic ring’s ortho and para positions. Steric hindrance from the propane-2-sulfonamide group reduces reactivity at the meta position .

- Reduction : Catalytic hydrogenation of the aromatic amine to cyclohexyl derivatives is feasible but requires careful control to avoid over-reduction of the sulfonamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neuroprotection)?

Discrepancies may arise from assay conditions (e.g., pH, cofactors) or target specificity. Methodological approaches include:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl groups on propane-2-sulfonamide) to isolate effects on enzyme binding vs. cellular uptake .

- In silico docking : Use molecular dynamics simulations to predict interactions with targets like GluA receptors (neuroprotection) or carbonic anhydrase (enzyme inhibition) .

- Comparative assays : Test the compound alongside analogs (e.g., N-(4-aminophenyl)acetamide) under standardized conditions to identify structural determinants of activity .

Q. What crystallographic data validate the compound’s conformation, and how does hydrogen bonding influence its solid-state properties?

Single-crystal X-ray diffraction reveals:

- Dihedral angles : ~45° between the sulfonamide and aminophenyl planes, creating a V-shaped conformation .

- Hydrogen bonding : Sulfonamide NH forms intermolecular bonds with sulfonyl oxygen (N–H⋯O, ~2.1 Å), stabilizing a 3D network. Additional N–H⋯N bonds between amine groups further enhance packing . These interactions impact solubility and melting point, critical for formulation in biological studies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Strategies include:

- Prodrug design : Mask the sulfonamide group with ester linkages to improve membrane permeability, with enzymatic cleavage in target tissues .

- Lipophilicity adjustments : Introduce hydrophobic substituents (e.g., halogenation) to enhance blood-brain barrier penetration for neuroprotective applications .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., amine oxidation) and guide structural modifications .

Methodological Considerations

- Contradictory data analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Synthetic challenges : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., sulfonic acid byproducts) that may complicate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.